molecular formula C9H9N3O2S B14059957 4-Carboxy-benzaldehyd-thiosemicarbazon CAS No. 122-92-9

4-Carboxy-benzaldehyd-thiosemicarbazon

Cat. No.: B14059957
CAS No.: 122-92-9
M. Wt: 223.25 g/mol
InChI Key: SZNRQLCFVYZPMI-UHFFFAOYSA-N
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Description

4-Carboxy-benzaldehyd-thiosemicarbazon is an organic compound that consists of a benzene ring substituted with both an aldehyde and a carboxylic acid, along with a thiosemicarbazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-benzaldehyd-thiosemicarbazon typically involves the reaction of 4-carboxybenzaldehyde with thiosemicarbazide. The reaction is carried out in a solvent such as ethanol, with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is stirred at room temperature for several hours and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-benzaldehyd-thiosemicarbazon undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The thiosemicarbazone group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: 4-Carboxybenzoic acid.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Carboxy-benzaldehyd-thiosemicarbazon has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Carboxy-benzaldehyd-thiosemicarbazon involves its interaction with molecular targets such as enzymes and receptors. The thiosemicarbazone group can chelate metal ions, which is crucial for its biological activity. For instance, it can inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Carboxy-benzaldehyd-thiosemicarbazon is unique due to the presence of both the carboxylic acid and thiosemicarbazone groups, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

122-92-9

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

4-[(carbamothioylhydrazinylidene)methyl]benzoic acid

InChI

InChI=1S/C9H9N3O2S/c10-9(15)12-11-5-6-1-3-7(4-2-6)8(13)14/h1-5H,(H,13,14)(H3,10,12,15)

InChI Key

SZNRQLCFVYZPMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NNC(=S)N)C(=O)O

Origin of Product

United States

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